Lower Lipophilicity (LogP) vs. 4-Chloro Analog for Optimized ADME Profile
The 4-fluoro substituent on the benzothiazole core of N'-(4-fluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine results in a computed LogP of 1.83, which is 1.09 log units (a >10-fold difference in octanol/water partition) lower than that of its direct 4-chloro analog (LogP 2.92) . This reduced lipophilicity can mitigate CYP450-mediated metabolism and enhance aqueous solubility, both of which are critical for achieving favorable in vivo pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.83 |
| Comparator Or Baseline | N'-(4-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 1105195-39-8). LogP: 2.92 |
| Quantified Difference | Δ LogP = -1.09 (Target is >1 log unit less lipophilic) |
| Conditions | Computed LogP from vendor datasheets using standard cheminformatics calculators. |
Why This Matters
A LogP difference greater than 1 unit is generally considered significant for ADME property prediction, directly influencing oral absorption and metabolic stability in drug discovery programs.
